Bis((oxetan-3-yl)hydrazine),oxalicacid

Description

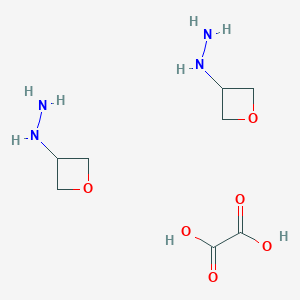

Structure

2D Structure

Properties

Molecular Formula |

C8H18N4O6 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

oxalic acid;oxetan-3-ylhydrazine |

InChI |

InChI=1S/2C3H8N2O.C2H2O4/c2*4-5-3-1-6-2-3;3-1(4)2(5)6/h2*3,5H,1-2,4H2;(H,3,4)(H,5,6) |

InChI Key |

NDHRFWPPEFCUQL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)NN.C1C(CO1)NN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction of Hydrazine Hydrate with Oxalic Acid

One of the primary methods to prepare hydrazinium oxalate salts, including Bis((oxetan-3-yl)hydrazine), oxalic acid, involves the direct reaction of hydrazine hydrate with oxalic acid in appropriate molar ratios. This reaction leads to the formation of dihydrazinium oxalate salts, which are characterized by extensive hydrogen bonding networks between hydrazinium ions and oxalate groups.

- The hydrazine hydrate reacts with oxalic acid to form hydrazinium oxalate salts.

- The structure is stabilized by hydrogen bonds, including N-H···O and N-H···N interactions, creating a three-dimensional network.

- Each oxalate ion is surrounded by six hydrazinium ions, while each hydrazinium ion is coordinated to three oxalate ions and one hydrazinium ion through hydrogen bonding.

This method is well-documented in the literature and provides a straightforward synthetic route to the compound with good yields and crystalline products suitable for further characterization.

Alternative Synthetic Routes Involving Spirocyclic Oxetanes

Recent advances have demonstrated the synthesis of spirocyclic oxetane derivatives fused with nitrogen heterocycles, which can serve as intermediates or analogs to Bis((oxetan-3-yl)hydrazine), oxalic acid:

- Starting from brominated precursors, ring closure and reduction steps yield oxetane-containing amines.

- These amines can be converted into hydrazine derivatives through substitution reactions.

- Oxalic acid salt formation follows standard acid-base neutralization protocols.

- Oxone®-mediated oxidative cyclization has been used to form fused heterocyclic systems involving oxetane rings, indicating the potential for complex oxetane-hydrazine derivatives synthesis.

These methods provide access to structurally diverse oxetane-hydrazine compounds with potential applications in medicinal chemistry.

Data Tables Summarizing Key Reaction Conditions and Yields

Research Discoveries and Analytical Insights

- Hydrogen Bonding Networks: Structural studies reveal that the hydrazinium oxalate salts exhibit extensive hydrogen bonding, which significantly influences their crystalline structure and stability.

- Stereochemical Control: The preparation of oxetane derivatives allows for selective synthesis of stereoisomers, which can affect the biological activity of the final hydrazine-oxalate compounds.

- Oxetane Reactivity: Oxetane rings are versatile intermediates; their ring strain facilitates nucleophilic substitution and ring-opening reactions, enabling diverse functionalization strategies.

- Oxalate Salt Formation: The acid-base reaction between hydrazine derivatives and oxalic acid is straightforward, yielding stable salts that can be isolated and characterized by X-ray crystallography and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

Bis((oxetan-3-yl)hydrazine), oxalic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the hydrazine moiety into amine derivatives.

Substitution: The oxetane rings can undergo substitution reactions with nucleophiles to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetane compounds .

Scientific Research Applications

Bis((oxetan-3-yl)hydrazine), oxalic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of bis((oxetan-3-yl)hydrazine), oxalic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The oxetane rings provide stability and enhance the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Data Tables

Table 1: Surface Area and Electrochemical Performance of Reducing Agents

| Reducing Agent | Surface Area (m²/g) | Capacity Retention (50 cycles) |

|---|---|---|

| Oxalic acid alone | 3.54 | 85% |

| Hydrazine sulfate + oxalic acid | 24.81 | 95% |

| Hydrazine chloride + oxalic acid | 44.28 | 90% |

Table 2: Structural and Functional Comparison

Research Findings and Contradictions

- Morphological Control : While oxalic acid and hydrazine sulfate mixtures produce similar cubic morphologies, surface areas differ drastically (3.54 vs. 24.81 m²/g) . This suggests synergistic effects between reducing agents.

- Electrochemical Performance : Hydrazine chloride mixtures yield higher surface areas but slightly lower capacity retention than sulfate counterparts, indicating trade-offs between morphology and stability .

- Safety Considerations : Both hydrazine derivatives and oxalic acid are hazardous (respiratory irritants, toxic byproducts), necessitating stringent handling protocols .

Biological Activity

Chemical Structure and Properties

Bis((oxetan-3-yl)hydrazine), oxalic acid is a compound characterized by its unique molecular structure, which includes two oxetan-3-yl hydrazine moieties linked to oxalic acid. This configuration combines hydrazine functional groups with cyclic ether structures, potentially enhancing its biological reactivity and activity. The presence of oxalic acid, a known dicarboxylic acid, contributes to the compound's acidic properties and may influence its solubility and interactions within biological systems.

Biological Activity

Antimicrobial Activity

Hydrazines, including derivatives like bis((oxetan-3-yl)hydrazine), are recognized for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may exhibit significant antimicrobial properties, although specific data on its efficacy against various bacterial strains is limited. Research indicates that hydrazine derivatives can disrupt bacterial cell wall synthesis and function, leading to cell death.

Antitumor Activity

There is emerging interest in the antitumor potential of hydrazine compounds. Some studies have reported that certain hydrazine derivatives can inhibit tumor cell proliferation. For instance, compounds similar in structure have shown IC50 values in the nanomolar range against several cancer cell lines, including HeLa cells. However, specific investigations into bis((oxetan-3-yl)hydrazine), oxalic acid's antitumor activity are still required to substantiate these claims .

While detailed mechanisms of action for bis((oxetan-3-yl)hydrazine), oxalic acid remain largely unexplored, it is hypothesized that the compound's reactivity may involve interactions with biological macromolecules such as proteins and nucleic acids. The hydrazine moiety could participate in redox reactions or form adducts with cellular targets, potentially leading to cytotoxic effects.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to bis((oxetan-3-yl)hydrazine), oxalic acid:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Bis(3-(oxetan-3-yl)azetidine), oxalic acid | Contains azetidine rings | Potentially different activity |

| Hydrazine derivatives | Various substitutions on hydrazine | Diverse reactivity profiles |

| Oxalamide derivatives | Amide linkages instead of hydrazines | Different solubility characteristics |

This comparative analysis highlights the unique features of bis((oxetan-3-yl)hydrazine), oxalic acid due to its combination of cyclic ether and hydrazine functionalities, which may lead to distinct biological interactions compared to similar compounds.

Case Studies and Research Findings

Although specific case studies focusing exclusively on bis((oxetan-3-yl)hydrazine), oxalic acid are scarce, related research provides insight into the potential applications of similar compounds in pharmacology:

- Antitumor Efficacy : A study on hydrazine derivatives demonstrated significant inhibition of tumor growth in vitro with IC50 values below 100 nM against various cancer cell lines, suggesting that similar mechanisms might be applicable to bis((oxetan-3-yl)hydrazine), oxalic acid .

- Antimicrobial Testing : Preliminary tests on related hydrazines indicated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, warranting further investigation into the specific antimicrobial spectrum of bis((oxetan-3-yl)hydrazine), oxalic acid.

Q & A

Q. What are the recommended synthetic routes for Bis((oxetan-3-yl)hydrazine),oxalic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of oxetan-3-yl hydrazine with oxalic acid under controlled pH and temperature. A stepwise approach is recommended:

Hydrazine Activation : React oxetan-3-yl hydrazine with oxalic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (≥98% purity threshold, as per standardized assays for similar hydrazides ).

Yield Optimization : Employ factorial design to test variables (e.g., molar ratios, solvent polarity, reaction time). Reference analogous protocols for oxalic acid dihydrazide (CAS 996-98-5), where yields improved from 65% to 82% by adjusting stoichiometry .

Q. How can researchers characterize the purity and structural integrity of Bis((oxetan-3-yl)hydrazine),oxalic acid?

- Methodological Answer : Use a multi-technique approach:

- Purity : HPLC with UV detection (λ = 254 nm), referencing NIST-validated retention times for oxalic acid derivatives .

- Structural Confirmation :

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- NMR : ¹H NMR should show oxetan-3-yl protons (δ 4.5–5.0 ppm) and hydrazine NH signals (δ 7.0–8.0 ppm) .

- Crystallinity : X-ray diffraction (XRD) for single-crystal analysis, as demonstrated for oxalic acid bis(benzylidenehydrazide) (density: 1.16 g/cm³) .

Q. What safety protocols are critical when handling Bis((oxetan-3-yl)hydrazine),oxalic acid?

- Methodological Answer : Follow OSHA/GHS guidelines for hydrazine derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (category 2A eye irritation ).

- First Aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested .

- Storage : In airtight containers away from oxidizers, similar to protocols for 3-(4-methoxyphenyl)pyrrolidine,oxalic acid .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability data for this compound be resolved?

- Methodological Answer : Contradictions may arise from varying sample purity or analytical methods. To resolve:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks at 150–200°C).

- Cross-Validation : Reference NIST’s oxalacetic acid thermal data (UV/Visible spectrum correlations) to calibrate instruments .

Q. What computational methods are suitable for modeling the reactivity of Bis((oxetan-3-yl)hydrazine),oxalic acid in coordination chemistry?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate ligand binding energies with transition metals (e.g., Fe³⁺, Cu²⁺). Use basis sets like 6-31G* for geometry optimization .

- Molecular Dynamics (MD) : Simulate solvent interactions in aqueous/organic matrices, as applied to marine-derived hydrazides .

- Software : Gaussian 16 or ORCA, validated against crystallographic data from analogous compounds (e.g., oxalic acid bis(benzylidenehydrazide) ).

Q. How can researchers design experiments to investigate the compound’s potential as a catalyst in green chemistry applications?

- Methodological Answer :

- Reaction Screening : Test in solvent-free or aqueous conditions for esterification/condensation reactions.

- Kinetic Studies : Use in situ IR or NMR to monitor reaction progress.

- Sustainability Metrics : Apply CRDC 2020 guidelines (RDF2050103/RDF2050108) for evaluating energy efficiency and waste reduction .

Key Methodological Recommendations

- Literature Review : Use SciFinder-n or Reaxys to search by CAS number and cross-reference spectral data .

- Data Reproducibility : Document experimental procedures in detail, following Beilstein Journal guidelines (e.g., characterization of ≥5 compounds per study ).

- Contradiction Analysis : Apply Cochrane systematic review principles (rigorous data synthesis, bias reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.